
4-Methoxy-4-oxo-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-4-oxo-3-phenylbutanoic acid is a dicarboxylic acid monoester that is methyl succinate substituted at position 2 by a phenyl group. It is a dicarboxylic acid monoester and a methyl ester. It derives from a succinic acid. It is a conjugate acid of a 4-methoxy-4-oxo-3-phenylbutanoate.
Aplicaciones Científicas De Investigación
Synthesis Optimization
4-Methoxy-4-oxo-3-phenylbutanoic acid plays a crucial role in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a significant substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. Research by Ahmad, Oh, and Shukor (2011) focused on optimizing the synthesis process of OPBA using response surface methodology and central-composite rotatable design. They achieved a high yield of 98% under optimal conditions, demonstrating the efficiency of empirical models in synthesizing OPBA (Ahmad, Oh, & Shukor, 2011).
Application in Enzyme Inhibition
The compound is also used in the synthesis of N-(substituted benzothiazol-2-yl)amides, which are evaluated for their anticonvulsant and neuroprotective effects. Hassan, Khan, and Amir (2012) identified a derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, as a potent anticonvulsant and neuroprotective agent, indicating the compound's potential in developing new anticonvulsants (Hassan, Khan, & Amir, 2012).
Microbial Reduction Application
In the field of biotechnology, this compound is used in the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. This intermediate is valuable for synthesizing various anti-hypertension drugs. Oda et al. (1998) achieved high enantiomeric excess and chemical purity in this process, highlighting its effectiveness for pharmaceutical applications (Oda, Inada, Kobayashi, & Ohta, 1998).
Role in Toxin Analysis
This acid is instrumental in the analysis of microcystins (MCs), where oxidation produces 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). Wu et al. (2009) optimized the oxidation conditions for MCs in cyanobacterial samples, enhancing the method's sensitivity and accuracy for environmental toxin analysis (Wu, Xiao, Li, Wang, Chen, & Chen, 2009).
Asymmetric Synthesis
The compound is also used in asymmetric synthesis. For example, Zhu et al. (2010) achieved a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method is useful for synthesizing common intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
4-methoxy-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |
Clave InChI |
KFUIOHIUIZFOOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC(=O)O)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



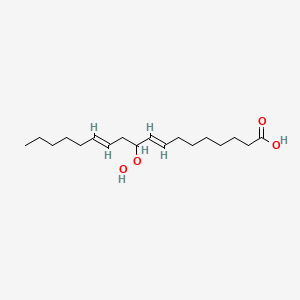
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
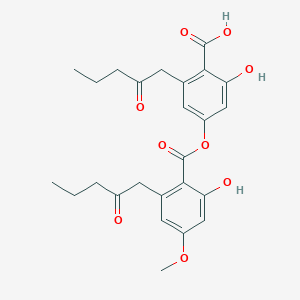

![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
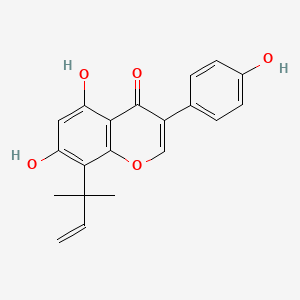
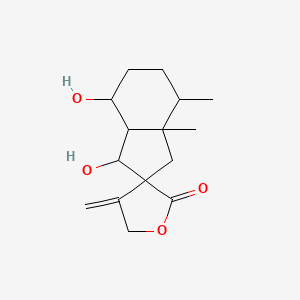
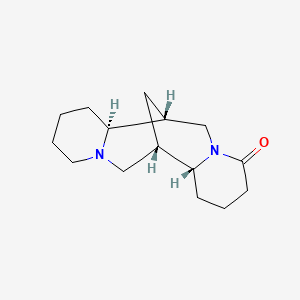
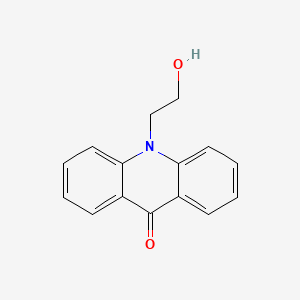
![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)
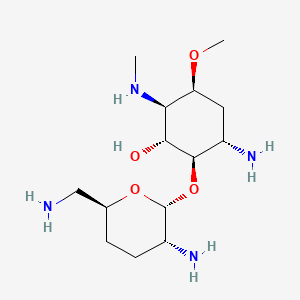
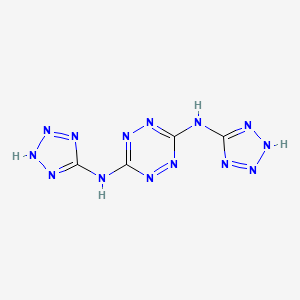
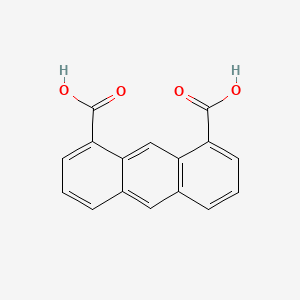
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)